![molecular formula C13H14N4OS B12924185 N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 828920-94-1](/img/structure/B12924185.png)
N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide is a compound that features a thiazole ring, a pyrrolidine ring, and a nicotinamide moiety. These structural components are known for their significant roles in medicinal chemistry and drug design due to their biological activities and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and nicotinamide groups. One common method includes the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, and the nicotinamide moiety is often added via amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity, while the pyrrolidine ring can modulate receptor functions. The nicotinamide moiety may also play a role in binding to NAD+ dependent enzymes, affecting cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2,4-disubstituted thiazoles.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Nicotinamide derivatives: Compounds like nicotinamide riboside .
Uniqueness
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide is unique due to its combination of the thiazole, pyrrolidine, and nicotinamide moieties, which confer distinct biological activities and potential therapeutic applications. This combination allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
828920-94-1 |
|---|---|
Molecular Formula |
C13H14N4OS |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H14N4OS/c18-12(10-4-3-5-14-8-10)16-13-15-9-11(19-13)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2,(H,15,16,18) |
InChI Key |
BNUWUSVVAJDVBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CN=C(S2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



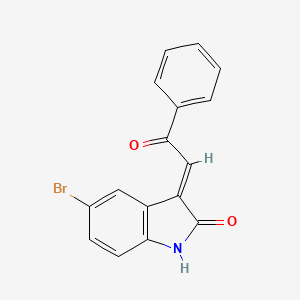
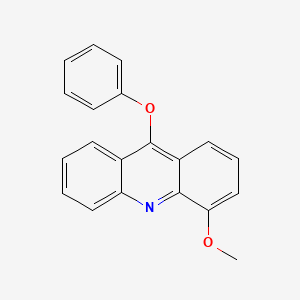
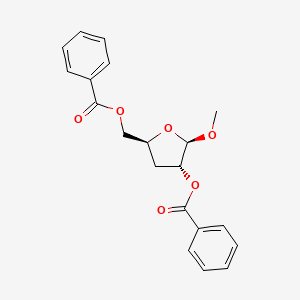
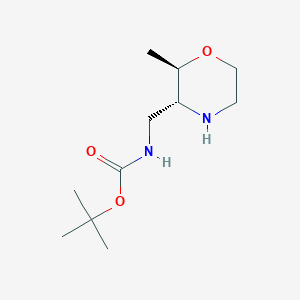
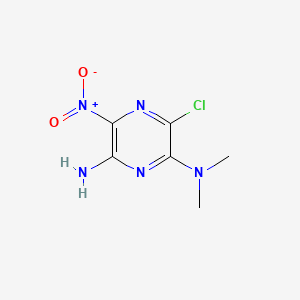

![(4aR,6R,7aS)-2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12924148.png)
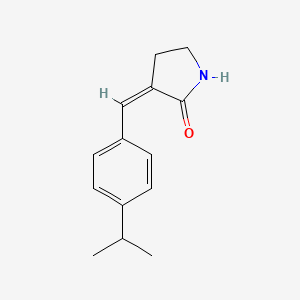
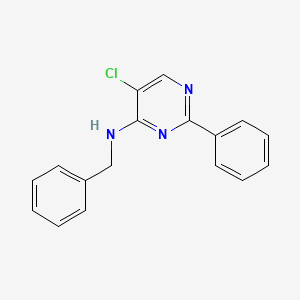
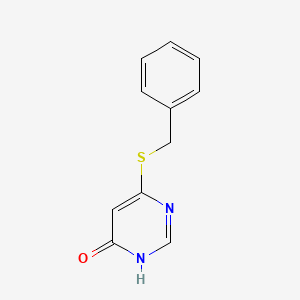
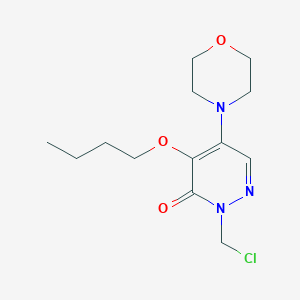
![(2R,3R,4S,5R)-2-[6-Amino-2-((E)-hex-1-enyl)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B12924174.png)

